Cas no 890937-57-2 (1-(5-chloro-2-methylphenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo3,4-dpyrimidin-4-amine)

1-(5-chloro-2-methylphenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo3,4-dpyrimidin-4-amine is a versatile heterocyclic compound with notable pharmacological potential. This compound exhibits a unique combination of pharmacophoric groups, including a pyrazolo[3,4-d]pyrimidine core and various substituents, which may contribute to its diverse biological activities. Its synthesis involves a multi-step process, ensuring high purity and structural integrity. This compound is well-suited for research in drug discovery and medicinal chemistry.
1-(5-chloro-2-methylphenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo3,4-dpyrimidin-4-amine structure
890937-57-2 structure
Product Name:1-(5-chloro-2-methylphenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo3,4-dpyrimidin-4-amine
CAS No:890937-57-2
MF:C24H18ClN5O
MW:427.885623455048
CID:6437378
Update Time:2025-07-20

1-(5-chloro-2-methylphenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo3,4-dpyrimidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(5-chloro-2-methylphenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo3,4-dpyrimidin-4-amine
    • 1-(5-chloro-2-methylphenyl)-N-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
    • 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 1-(5-chloro-2-methylphenyl)-N-(4-phenoxyphenyl)-
    • Inchi: 1S/C24H18ClN5O/c1-16-7-8-17(25)13-22(16)30-24-21(14-28-30)23(26-15-27-24)29-18-9-11-20(12-10-18)31-19-5-3-2-4-6-19/h2-15H,1H3,(H,26,27,29)
    • InChI Key: PDZVNOWXSXVSRB-UHFFFAOYSA-N
    • SMILES: C1=NC(NC2=CC=C(OC3=CC=CC=C3)C=C2)=C2C=NN(C3=CC(Cl)=CC=C3C)C2=N1

Experimental Properties

  • Density: 1.33±0.1 g/cm3(Predicted)
  • Boiling Point: 576.6±50.0 °C(Predicted)
  • pka: 3.17±0.30(Predicted)

1-(5-chloro-2-methylphenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo3,4-dpyrimidin-4-amine Pricemore >>

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1-(5-chloro-2-methylphenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo3,4-dpyrimidin-4-amine Related Literature

Additional information on 1-(5-chloro-2-methylphenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo3,4-dpyrimidin-4-amine

Professional Introduction to Compound with CAS No. 890937-57-2 and Product Name: 1-(5-chloro-2-methylphenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

The compound identified by the CAS number 890937-57-2 and the product name 1-(5-chloro-2-methylphenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold that has garnered considerable attention due to its diverse biological activities and potential therapeutic applications.

Pyrazolo[3,4-d]pyrimidines are a class of nitrogen-containing heterocycles that exhibit a wide range of pharmacological properties, including antiviral, anticancer, anti-inflammatory, and antimicrobial effects. The structural features of this compound, particularly the presence of a 5-chloro-2-methylphenyl group and a 4-phenoxyphenyl moiety, contribute to its unique chemical and biological profile. These substituents not only enhance the compound's solubility and bioavailability but also modulate its interactions with biological targets.

Recent studies have highlighted the importance of pyrazolo[3,4-d]pyrimidines in drug discovery. For instance, derivatives of this scaffold have been investigated for their potential in treating various diseases, including cancer and infectious disorders. The 1-(5-chloro-2-methylphenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine molecule has been shown to exhibit promising activity in preclinical models, particularly against certain types of cancer cells. This is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival.

The 5-chloro-2-methylphenyl group in the molecule plays a crucial role in its pharmacological activity. Chloro substituents are known to enhance the binding affinity of small molecules to their biological targets by increasing electronic density and improving lipophilicity. Additionally, the 4-phenoxyphenyl moiety contributes to the compound's stability and bioavailability, making it an attractive candidate for further development.

In the context of current research, this compound has been studied for its potential as an inhibitor of kinases and other enzymes implicated in cancer progression. Kinases are critical regulators of cellular processes, and their dysregulation is often associated with tumor growth and metastasis. By targeting these enzymes, the compound may offer a novel therapeutic approach for treating cancer.

Moreover, the structural flexibility of pyrazolo[3,4-d]pyrimidines allows for modifications that can fine-tune their biological activity. Researchers have explored various synthetic strategies to optimize the pharmacokinetic properties of these compounds. For example, modifications at the amine group (e.g., N-substitution) can significantly alter the compound's solubility and metabolic stability.

The synthesis of 1-(5-chloro-2-methylphenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the core heterocyclic ring system efficiently. These methods ensure high yield and purity, which are essential for subsequent biological evaluation.

Biological testing has revealed that this compound exhibits significant inhibitory activity against several kinases, including those overexpressed in cancer cells. In vitro assays have demonstrated that it can disrupt signaling pathways involved in cell proliferation and survival. These findings have prompted further investigation into its potential as an anticancer agent.

Preclinical studies have also explored the compound's toxicity profile and pharmacokinetic behavior. These studies are crucial for assessing its safety and determining appropriate dosing regimens before human clinical trials can commence. Preliminary results suggest that the compound is well-tolerated at doses expected to achieve therapeutic efficacy.

The development of novel pharmaceuticals relies heavily on understanding structure-activity relationships (SAR). By systematically modifying different parts of the molecule, researchers can identify structural features that enhance potency while minimizing side effects. The 1-(5-chloro-2-methylphenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine serves as a valuable starting point for such investigations.

In conclusion, this compound represents a significant advancement in pharmaceutical chemistry with potential applications in oncology and other therapeutic areas. Its unique structural features contribute to its biological activity by modulating interactions with key enzymes involved in disease progression. Continued research into this molecule holds promise for developing novel treatments that address unmet medical needs.

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